molecular formula C25H23N3O4S2 B3015804 (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-51-2

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B3015804
CAS-Nummer: 850909-51-2
Molekulargewicht: 493.6
InChI-Schlüssel: BSTMNWMFSMZDKE-OCEACIFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

Several studies have investigated the synthesis of molecules similar to the specified compound, exploring their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. For example, Patel et al. (2009) synthesized various substituted benzothiazoles and dihydroquinazolin derivatives, screening them for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies suggest the potential of such compounds in developing treatments for various diseases due to their bioactive properties (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Novel PI3K Inhibitors and Anticancer Agents

The compound and its derivatives have been proposed as novel structures for PI3K inhibitors and anticancer agents. Teng Shao et al. (2014) synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, evaluating their antiproliferative activities against human cancer cell lines. These studies offer insights into the structure-activity relationships, highlighting the compound's potential in cancer therapy (Shao, Wang, Chen, Wang, Li, Li, Li, Yang, Mei, & Zhang, 2014).

Synthesis and Characterization of Derivatives

Research also focuses on the synthesis and characterization of quinazoline and dihydroquinoline derivatives, exploring their applications as diuretic, antihypertensive, and anti-diabetic agents. Mujeeb Ur Rahman et al. (2014) synthesized a series of N-substituted quinazoline derivatives, demonstrating significant activity in non-invasive blood pressure measurement and antidiabetic potential in rats, indicating the versatility of such compounds in addressing various health conditions (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Cytotoxicity and Antimicrobial Activity

Further studies explore the compound's derivatives for their cytotoxic and antimicrobial activities. Habib, Hassan, and El‐Mekabaty (2012) investigated novel quinazolinone derivatives, highlighting their potential in antimicrobial applications. This research contributes to the understanding of the compound's utility in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).

Eigenschaften

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-27-22-14-11-19(32-2)16-23(22)33-25(27)26-24(29)18-9-12-20(13-10-18)34(30,31)28-15-5-7-17-6-3-4-8-21(17)28/h3-4,6,8-14,16H,5,7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTMNWMFSMZDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.